molecular formula C13H14BrNOS B4194985 8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide

8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide

Cat. No.: B4194985
M. Wt: 312.23 g/mol
InChI Key: ZDQRNSICOMTYTD-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide is a complex organic compound that belongs to the class of naphthothiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1-naphthol with a thioamide in the presence of a strong acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted naphthothiazoles.

Scientific Research Applications

8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Its derivatives are being explored for their potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-5-methyl-4,5-dihydronaphtho[2,1-d]isoxazole
  • 8-methoxy-2-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline

Uniqueness

Compared to similar compounds, 8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide is unique due to its specific structural features and the presence of both methoxy and methyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

8-methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS.BrH/c1-8-14-13-11-7-10(15-2)5-3-9(11)4-6-12(13)16-8;/h3,5,7H,4,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQRNSICOMTYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCC3=C2C=C(C=C3)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide
Reactant of Route 2
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8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide
Reactant of Route 3
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8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide
Reactant of Route 4
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8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide
Reactant of Route 5
Reactant of Route 5
8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide
Reactant of Route 6
8-Methoxy-2-methyl-4,5-dihydrobenzo[e][1,3]benzothiazole;hydrobromide

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